1-Butyl-6,7-difluoro-1,3-benzimidazole
Overview
Description
1-Butyl-6,7-difluoro-1,3-benzimidazole is a chemical compound with the molecular formula C11H12F2N2 and a molecular weight of 210.23 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. The presence of fluorine atoms at the 6 and 7 positions of the benzimidazole ring enhances its chemical stability and biological activity .
Preparation Methods
The synthesis of 1-Butyl-6,7-difluoro-1,3-benzimidazole typically involves the reaction of 6,7-difluoro-1,3-benzimidazole with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity levels .
Chemical Reactions Analysis
1-Butyl-6,7-difluoro-1,3-benzimidazole undergoes various chemical reactions, including:
Scientific Research Applications
1-Butyl-6,7-difluoro-1,3-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-6,7-difluoro-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the inhibition or modulation of their activity . This compound can interfere with nucleic acid synthesis and protein function, contributing to its biological effects .
Comparison with Similar Compounds
1-Butyl-6,7-difluoro-1,3-benzimidazole can be compared with other similar compounds, such as:
1-Butyl-1H-benzimidazole: Lacks the fluorine atoms, resulting in different chemical and biological properties.
6,7-Difluoro-1,3-benzimidazole: Lacks the butyl group, affecting its solubility and reactivity.
1-Butyl-5,6-difluoro-1,3-benzimidazole: Has fluorine atoms at different positions, leading to variations in its chemical behavior and biological activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-butyl-6,7-difluorobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c1-2-3-6-15-7-14-9-5-4-8(12)10(13)11(9)15/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZBYVQZGBCAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743013 | |
Record name | 1-Butyl-6,7-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-34-3 | |
Record name | 1-Butyl-6,7-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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